1,8,9-Trihydroxyanthracene

Catalog No.
S604907
CAS No.
480-22-8
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8,9-Trihydroxyanthracene

CAS Number

480-22-8

Product Name

1,8,9-Trihydroxyanthracene

IUPAC Name

1,8-dihydroxy-10H-anthracen-9-one

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2

InChI Key

NUZWLKWWNNJHPT-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C(=CC=C3)O)C(=C2C(=C1)O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate

Synonyms

1,8 Dihydroxy 9 anthrone, 1,8,9-Anthracenetriol, 1,8-Dihydroxy-9(10H)-anthracenone, 1,8-Dihydroxy-9-anthrone, Anthraforte, Anthralin, Anthranol, Cignolin, Cygnoline, Dihydroxyanthranol, Dithranol, Dithrocream, Ditranol FNA, FNA, Ditranol, Lasan, Micanol, Psoradrate, Psoricrème

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Skin Conditions:

  • Psoriasis treatment: 1,8,9-Trihydroxyanthracene exhibits anti-proliferative and anti-inflammatory properties, making it a topical treatment for plaque psoriasis. Studies have shown its effectiveness in reducing psoriatic lesions and improving overall patient satisfaction. Source: National Psoriasis Foundation, "Anthralin (Dithranol)":
  • Investigational treatment for other skin conditions: Research is ongoing to explore the potential of 1,8,9-trihydroxyanthracene in treating other skin conditions like atopic dermatitis and lichen sclerosus. However, further investigation is needed to establish its efficacy and safety profile in these contexts. Source: Journal of Cutaneous and Aesthetic Surgery, "A review of the use of anthralin in dermatology":

Cancer Research:

  • Investigational anti-cancer properties: Studies suggest that 1,8,9-trihydroxyanthracene may possess anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells. However, further research is necessary to determine its potential as a therapeutic agent and understand its mechanisms of action. Source: National Cancer Institute, "Anthralin":

Other Research Applications:

  • Antioxidant properties: 1,8,9-Trihydroxyanthracene exhibits some antioxidant activity, potentially offering benefits in various research fields, such as studying oxidative stress and its role in different diseases. Source: Molecules, "Anthralin: A Review of Its Pharmacological Properties and Its Use in Psoriasis":
  • Photodynamic therapy: Preliminary research suggests that 1,8,9-trihydroxyanthracene may have potential applications in photodynamic therapy, a treatment modality that utilizes light to activate a photosensitizer and target specific cells. However, further investigation is needed to explore its efficacy and safety in this context. Source: Photodiagnosis and Photodynamic Therapy, "Anthralin and its derivatives: Promising photosensitizers for photodynamic therapy":

1,8,9-Trihydroxyanthracene is an organic compound classified as an anthracenetriol, characterized by the presence of three hydroxyl groups at positions 1, 8, and 9 of the anthracene structure. Its molecular formula is C₁₄H₁₀O₃, and it has a molecular weight of 226.23 g/mol. The compound appears as a yellow crystalline powder with a melting point of approximately 181 °C and is known for its stability under normal conditions, although it is combustible and incompatible with strong oxidizing agents .

Dithranol's mechanism of action in treating skin conditions is not fully understood, but it is believed to involve several cellular processes []. It likely interacts with various molecules and enzymes within skin cells, promoting cell division and differentiation [].

1,8,9-Trihydroxyanthracene exhibits various chemical reactivity patterns:

  • Reactions with Oxoacids and Carboxylic Acids: It can react to form esters plus water.
  • Oxidation: Strong oxidizing agents can convert it into aldehydes or ketones.
  • Alcohol Behavior: As an alcohol, it shows weak acid and weak base characteristics, potentially initiating polymerization reactions with isocyanates and epoxides .

Synthesis of 1,8,9-trihydroxyanthracene can be achieved through several methods:

  • Hydroxylation of Anthracene: This involves the introduction of hydroxyl groups via electrophilic aromatic substitution or through the use of specific reagents like Lawesson's reagent.
  • Chemical Reduction: The reduction of suitable precursors can also yield this compound, though specific methodologies may vary based on desired purity and yield .

Unique Features9-Hydroxyanthracene1Organic synthesisSimpler structure; less biological activity1-Hydroxyanthracene1ResearchLess effective as an antipsoriaticAnthraquinoneNoneDye industryLacks hydroxyl groups; different reactivity1,4-Dihydroxyanthracene2ResearchIntermediate properties compared to trihydroxy variant

1,8,9-Trihydroxyanthracene stands out due to its specific placement of hydroxyl groups which enhances its biological activity and stability compared to other similar compounds .

Research into the interactions of 1,8,9-trihydroxyanthracene with other compounds has revealed its potential effects on biological systems. Studies have shown that it interacts with various enzymes and receptors involved in skin health and inflammation control. Additionally, its reactivity with oxidizing agents suggests potential applications in oxidative stress studies .

Physical Description

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis.
Odorless yellow solid; [Hawley]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.062994177 g/mol

Monoisotopic Mass

226.062994177 g/mol

Heavy Atom Count

17

Melting Point

349 to 358 °F (NTP, 1992)
178-182 °C

UNII

U8CJK0JH5M

Drug Indication

Stable plaque psoriasis of the skin and scalp. It is also used topically in the management of psoriasis, dermatoses, and alopecia areata. Anthralin is also used in biomedical research due to its effect on EGFR autophosphorylation.

Mechanism of Action

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria.

Other CAS

480-22-8

Absorption Distribution and Excretion

Anthralin penetrates damaged skin and psoriatic lesions faster and to a greater extent than normal skin, likely due to increased vascularity of psoriatic lesions.

Metabolism Metabolites

Anthralin is administered topically. Although the extent of systemic absorption after topical application has not been determined, no traces of anthraquinone metabolites were detected in the urine of treated subjects in a limited clinical study of anthralin cream,. Anthralin does not inhibit hepatic microsomal enzyme activity.

Wikipedia

Dithranol
Methyl_isothiocyanate

Dates

Modify: 2023-08-15

Explore Compound Types